Cas no 2172202-00-3 (benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate)

ベンジル 3-(クロロスルホニル)メチル-2,3-ジヒドロ-1H-インドール-1-カルボキシレートは、有機合成において有用な中間体です。この化合物は、インドール骨格にクロロスルホニルメチル基とベンジルオキシカルボニル(Cbz)保護基を有しており、多様な官能基変換が可能です。特に、スルホニルクロライド部位は求核試薬との反応性が高く、アミンやアルコールとの縮合反応によりスルホンアミドやスルホン酸エステルの合成に適しています。Cbz保護基は穏やかな条件で脱保護可能なため、医薬品中間体や生理活性化合物の合成において利便性が高いです。さらに、結晶性が良好な場合が多く、精製や取り扱いが容易という特長があります。

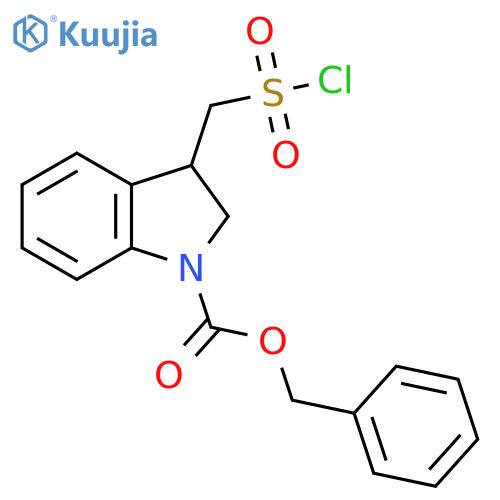

2172202-00-3 structure

商品名:benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate

- benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate

- EN300-1440504

- 2172202-00-3

-

- インチ: 1S/C17H16ClNO4S/c18-24(21,22)12-14-10-19(16-9-5-4-8-15(14)16)17(20)23-11-13-6-2-1-3-7-13/h1-9,14H,10-12H2

- InChIKey: AWPXLRWXWRKRJG-UHFFFAOYSA-N

- ほほえんだ: ClS(CC1C2C=CC=CC=2N(C(=O)OCC2C=CC=CC=2)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 365.0488569g/mol

- どういたいしつりょう: 365.0488569g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 541

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 72.1Ų

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1440504-5.0g |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 5g |

$5470.0 | 2023-05-23 | ||

| Enamine | EN300-1440504-1.0g |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 1g |

$1887.0 | 2023-05-23 | ||

| Enamine | EN300-1440504-0.1g |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 0.1g |

$1660.0 | 2023-05-23 | ||

| Enamine | EN300-1440504-100mg |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 100mg |

$1660.0 | 2023-09-29 | ||

| Enamine | EN300-1440504-1000mg |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 1000mg |

$1887.0 | 2023-09-29 | ||

| Enamine | EN300-1440504-10000mg |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 10000mg |

$8110.0 | 2023-09-29 | ||

| Enamine | EN300-1440504-0.05g |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 0.05g |

$1584.0 | 2023-05-23 | ||

| Enamine | EN300-1440504-0.25g |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 0.25g |

$1735.0 | 2023-05-23 | ||

| Enamine | EN300-1440504-500mg |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 500mg |

$1811.0 | 2023-09-29 | ||

| Enamine | EN300-1440504-5000mg |

benzyl 3-[(chlorosulfonyl)methyl]-2,3-dihydro-1H-indole-1-carboxylate |

2172202-00-3 | 5000mg |

$5470.0 | 2023-09-29 |

benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

2172202-00-3 (benzyl 3-(chlorosulfonyl)methyl-2,3-dihydro-1H-indole-1-carboxylate) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量